trans-4-Amino-acetate Cyclohexanol Hydrochloride vs. trans-4-Aminocyclohexanol Hydrochloride: Stereochemical Purity and Process Efficiency
A patented salification-crystallization method for trans-4-amino-cyclohexyl acetate derivatives, directly applicable to the target compound, achieves a trans:cis isomer ratio of 95–99.9:5–0.1 [1]. This high stereochemical purity eliminates the need for chiral chromatography and significantly reduces downstream purification costs. In contrast, trans-4-aminocyclohexanol hydrochloride, a common alternative, typically lacks such rigorous stereochemical control in standard commercial grades and may require additional purification steps to meet pharmaceutical purity requirements . The high trans-purity of the target compound enables direct use in stereosensitive transformations such as the synthesis of cariprazine intermediates, where isomeric purity is critical [1].
| Evidence Dimension | Stereochemical Purity (trans:cis ratio) |
|---|---|
| Target Compound Data | 95–99.9 : 5–0.1 (trans:cis ratio) |
| Comparator Or Baseline | trans-4-Aminocyclohexanol hydrochloride (CAS 50910-54-8): no specified trans:cis ratio in standard commercial grades |
| Quantified Difference | Achieves >95% trans-isomer purity; comparator lacks specified stereochemical control |
| Conditions | Salification-crystallization method; purity confirmed by melting point and chromatographic analysis |
Why This Matters
High stereochemical purity reduces purification costs and ensures reproducible outcomes in stereosensitive pharmaceutical syntheses.
- [1] Eureka Patsnap. The preparation method of trans 4-amino-cyclohexyl acetate derivative. Patent CN108191691A. View Source
